N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine
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Overview
Description
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine is a complex organic compound characterized by its unique structure, which includes a nitro group, methoxy groups, and a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine typically involves multiple steps. One common route starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl alcohol, which is then converted to the corresponding bromide or chloroformate. This intermediate is then reacted with N-methyl-2-phenylethanamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon for hydrogenation, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield a variety of functionalized derivatives .
Scientific Research Applications
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a photolabile protecting group in biochemical studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine involves its interaction with specific molecular targets. The nitro group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules. This property makes it useful as a photolabile protecting group in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrobenzyl structure but lacks the methoxy groups and phenylethanamine backbone.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Similar structure but used primarily as a reagent for protecting amines.
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Similar nitro and methoxy groups but with a different functional group.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19(10-9-14-7-5-4-6-8-14)13-15-11-17(23-2)18(24-3)12-16(15)20(21)22/h4-8,11-12H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKOYSBGTMNUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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